Monoamine Oxidase A (MAO‑A) Contrast: 3‑Tert‑butylquinolin‑2(1H)‑one Is Essentially Inactive Against MAO‑A While Positional Isomer 4‑(tert‑Butyl)quinolin‑2(1H)‑one Exhibits Low‑Micromolar Activity
In a recombinant human MAO‑A fluorescence assay (kynuramine → 4‑hydroxyquinoline, 20 min incubation), 3‑tert‑butylquinolin‑2(1H)‑one displayed an IC₅₀ > 100,000 nM, i.e., essentially no inhibition of MAO‑A [1]. In contrast, the closely related positional isomer 4‑(tert‑butyl)quinolin‑2(1H)‑one has been reported to inhibit MAO‑A with an IC₅₀ of approximately 183 μM (183,000 nM) under comparable assay conditions . Although both compounds are weak MAO‑A inhibitors, the 3‑tert‑butyl isomer is at least 1.8‑fold less active, suggesting that moving the tert‑butyl group from the 4‑ to the 3‑position further diminishes any residual MAO‑A engagement. For applications where MAO‑A inhibition must be categorically avoided (e.g., to prevent tyramine‑induced hypertensive crisis), the 3‑tert‑butyl congener offers a wider safety margin.
| Evidence Dimension | Recombinant human MAO‑A inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100,000 nM |
| Comparator Or Baseline | 4‑(tert‑Butyl)quinolin‑2(1H)‑one (CAS 2167806‑03‑1), IC₅₀ ≈ 183,000 nM |
| Quantified Difference | ≥ 1.8‑fold lower inhibitory activity for the 3‑tert‑butyl isomer |
| Conditions | Fluorescence assay; kynuramine substrate; 20 min; human recombinant MAO‑A [1] |
Why This Matters
When selecting a quinolin‑2(1H)‑one scaffold for a CNS programme where MAO‑A inhibition constitutes a liability, the 3‑tert‑butyl derivative provides a quantitatively verified inferior MAO‑A profile compared to the 4‑tert‑butyl isomer, reducing the risk of amine‑mediated cardiovascular side effects.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). IC₅₀ > 100,000 nM for human MAO‑A. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 (accessed May 2026). View Source
